Cas no 1416341-43-9 ([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid)
![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid structure](https://ja.kuujia.com/scimg/cas/1416341-43-9x500.png)
[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid 化学的及び物理的性質
名前と識別子
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- [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid
- 2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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- インチ: 1S/C15H16N2O4/c1-9-12(8-15(18)19)10(2)17(16-9)11-3-4-13-14(7-11)21-6-5-20-13/h3-4,7H,5-6,8H2,1-2H3,(H,18,19)
- InChIKey: UBIQXBWELZPXSG-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C3OCCOC3=C2)C(C)=C(CC(O)=O)C(C)=N1
[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503160-1g |
2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)aceticacid |
1416341-43-9 | 97% | 1g |
$*** | 2023-03-30 | |
Ambeed | A668552-1g |
2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid |
1416341-43-9 | 97% | 1g |
$515.0 | 2024-04-24 |
[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acidに関する追加情報
[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid (CAS No. 1416341-43-9)
The compound [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid, with the CAS registry number 1416341-43-9, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a dihydro-benzo[1,4]dioxin moiety and a pyrazole ring system. These structural elements contribute to its potential biological activity and make it a promising candidate for various therapeutic applications.
Recent studies have highlighted the importance of the dihydro-benzo[1,4]dioxin group in modulating the pharmacokinetic properties of this compound. The presence of this group enhances the compound's solubility and bioavailability, making it more effective in vivo. Additionally, the pyrazole ring system is known for its ability to interact with various biological targets, such as protein kinases and receptors, further enhancing its potential as a drug candidate.
One of the most exciting developments involving this compound is its application in the field of oncology. Researchers have demonstrated that [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid exhibits potent anti-cancer activity by selectively targeting specific signaling pathways involved in tumor growth and metastasis. This selectivity reduces off-target effects and minimizes adverse reactions, making it a safer option for cancer therapy.
Moreover, advancements in synthetic chemistry have enabled the efficient synthesis of this compound using environmentally friendly methods. These methods not only reduce production costs but also align with the growing demand for sustainable chemical processes. The use of catalytic asymmetric synthesis has been particularly notable in producing enantiomerically pure forms of this compound, which are crucial for optimizing its pharmacological properties.
In terms of application prospects, this compound has shown promise not only in cancer treatment but also in other therapeutic areas such as neurodegenerative diseases and inflammatory conditions. Its ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders. Ongoing clinical trials are currently evaluating its efficacy and safety profile in these indications.
Looking ahead, researchers are exploring ways to further optimize this compound's structure to enhance its potency and reduce potential side effects. This includes modifying the substituents on the pyrazole ring and investigating alternative linker groups to improve its binding affinity to target proteins.
In conclusion, [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid (CAS No. 1416341-43-9) represents a significant advancement in medicinal chemistry. Its unique structure, coupled with recent breakthroughs in synthesis and pharmacology, positions it as a leading candidate for developing novel therapeutic agents across multiple disease areas.
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